3-methyl-5-nitro-2H-isoquinolin-1-one
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Overview
Description
3-methyl-5-nitro-2H-isoquinolin-1-one is a heterocyclic compound with the molecular formula C10H8N2O3. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a nitro group at the 5-position and a methyl group at the 3-position on the isoquinolinone core, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-2H-isoquinolin-1-one typically involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may utilize large-scale cyclization reactions with optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-nitro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinones, which can have different biological activities and applications depending on the substituents introduced.
Scientific Research Applications
3-methyl-5-nitro-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-5-nitro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the nitro and methyl groups.
5-nitroisoquinoline: Similar to 3-methyl-5-nitro-2H-isoquinolin-1-one but without the methyl group.
3-methylisoquinoline: Lacks the nitro group but has a similar core structure.
Uniqueness
This compound is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
3-methyl-5-nitro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-8-7(10(13)11-6)3-2-4-9(8)12(14)15/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNZGYXOGLXRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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